![molecular formula C14H16FNO3 B2369685 N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide CAS No. 2411183-23-6](/img/structure/B2369685.png)
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide, commonly known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 2004 by Pfizer as a potential treatment for neurological disorders such as migraine, neuropathic pain, and anxiety.
Mechanism of Action
CP-544326 acts as a selective antagonist of the N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide has been implicated in various neurological disorders, including pain, anxiety, and depression. CP-544326 binds to the receptor and prevents its activation by glutamate, thereby reducing the downstream signaling pathways that contribute to these disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord, which contributes to its analgesic effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of CP-544326 is its high selectivity for the N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may limit its effectiveness in some experimental paradigms.
Future Directions
There are several potential future directions for research on CP-544326. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and longer-lasting analogs of CP-544326. Finally, further studies are needed to fully elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of CP-544326 involves several steps, starting with the reaction of 2-fluorophenol with cyclopentanone to form 2-(2-fluorophenoxy)cyclopentanone. This intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetate, which is subsequently reacted with N-(tert-butoxycarbonyl)-L-serine to form the oxirane-2-carboxamide moiety. The final product is obtained by deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.
Scientific Research Applications
CP-544326 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain and migraine. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
N-[(1S,2R)-2-(2-fluorophenoxy)cyclopentyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-9-4-1-2-6-11(9)19-12-7-3-5-10(12)16-14(17)13-8-18-13/h1-2,4,6,10,12-13H,3,5,7-8H2,(H,16,17)/t10-,12+,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMLDAGNDZHPKT-LQNXFFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)
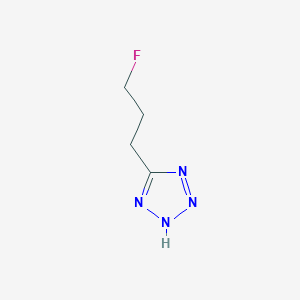
![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)

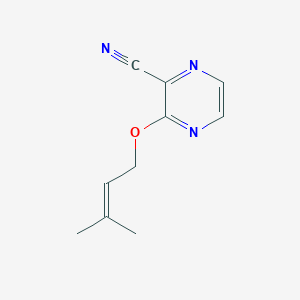
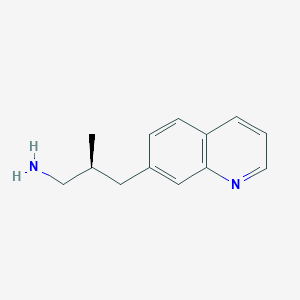
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)
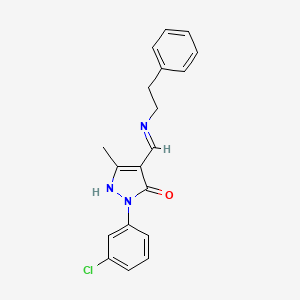
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)
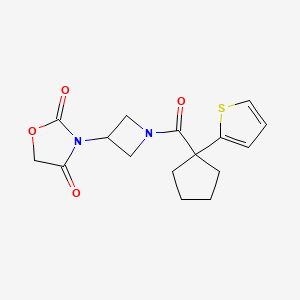
![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)
![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)